1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one 1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18828720
InChI: InChI=1S/C11H13ClOS/c1-3-8-4-5-9(14)6-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3
SMILES:
Molecular Formula: C11H13ClOS
Molecular Weight: 228.74 g/mol

1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18828720

Molecular Formula: C11H13ClOS

Molecular Weight: 228.74 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C11H13ClOS
Molecular Weight 228.74 g/mol
IUPAC Name 1-chloro-1-(2-ethyl-5-sulfanylphenyl)propan-2-one
Standard InChI InChI=1S/C11H13ClOS/c1-3-8-4-5-9(14)6-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3
Standard InChI Key QSVIXLCUOHEGNY-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=C(C=C1)S)C(C(=O)C)Cl

Introduction

1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOSC_{11}H_{13}ClOS and a molecular weight of 228.74 g/mol. It belongs to the class of organic compounds known as thioethers and ketones, characterized by a chloro group, a mercapto group attached to an aromatic phenyl ring, and a propanone backbone. This compound has garnered interest due to its unique chemical reactivity and potential biological activities.

Key Chemical Identifiers

PropertyValue
IUPAC Name1-chloro-1-(2-ethyl-5-sulfanylphenyl)propan-2-one
SMILES NotationCCC1=C(C=CC(=C1)S)C(C(=O)C)Cl
InChIInChI=1S/C11H13ClOS/c1-3-8-6-9(14)4-5-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3
InChIKeyVIWFHHYFRLWAFE-UHFFFAOYSA-N

General Synthesis Approach

The synthesis of 1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(2-ethyl-5-mercaptophenyl)propan-2-one. Common chlorinating agents include:

  • Thionyl chloride (SOCl₂).

  • Phosphorus pentachloride (PCl₅).

Reaction Conditions

The reaction is carried out under controlled conditions to ensure high yield and purity:

  • Temperature: Moderate (to prevent over-chlorination).

  • Solvent: Non-aqueous solvents like dichloromethane or chloroform.

Industrial Optimization

For large-scale production, continuous flow reactors and advanced purification techniques are employed to enhance efficiency and minimize by-products.

Functional Group Reactivity

The compound's reactivity is primarily influenced by:

  • Chloro Group: Participates in nucleophilic substitution reactions.

  • Mercapto Group: Forms disulfide bonds with thiol-containing biomolecules.

  • Ketone Group: Undergoes nucleophilic addition reactions.

Reaction Examples

Reaction TypeReagentsProducts/Outcome
Nucleophilic SubstitutionSodium ethoxideSubstituted derivatives with ethoxy groups replacing chlorine
OxidationHydrogen peroxide (H₂O₂)Sulfonic acid derivatives
ReductionSodium borohydride (NaBH₄)Alcohol derivatives via ketone reduction

Biological Activities

Research highlights potential biological activities for this compound:

Anticancer Potential

The chloro group may modulate cellular pathways by participating in nucleophilic substitution reactions with biomolecules, potentially disrupting cancer cell signaling.

Research Applications

This compound is used in:

  • Medicinal Chemistry: As a precursor for drug development targeting microbial and cancer pathways.

  • Synthetic Organic Chemistry: As an intermediate for synthesizing more complex molecules.

Industrial Applications

Its reactivity makes it suitable for:

  • Development of specialty chemicals.

  • Production of functionalized materials for biochemical research.

Safety and Handling

Due to its reactive functional groups, this compound must be handled with care:

Precautions

  • Avoid exposure to strong oxidizing agents or bases.

  • Use personal protective equipment (PPE), including gloves and goggles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator